N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
Description
N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a dibenzo-thiazine core with a furylmethyl substituent. Thiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
Molecular Formula |
C19H16N2O4S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C19H16N2O4S/c1-21-17-9-8-13(19(22)20-12-14-5-4-10-25-14)11-16(17)15-6-2-3-7-18(15)26(21,23)24/h2-11H,12H2,1H3,(H,20,22) |
InChI Key |
SFMSGGOXDZAPLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazine Core: The thiazine core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur-containing reagent.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a nucleophilic substitution reaction, where a furylmethyl halide reacts with the thiazine core.
Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
Thiazole Derivatives: Exhibits diverse biological activities, including antioxidant and neuroprotective effects
Uniqueness
N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique combination of a dibenzo-thiazine core with a furylmethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
